N-(2,5-dibromo-4-nitrophenyl)acetamide
Description
Contextualization within Halogenated Nitroacetanilide Derivatives
Halogenated nitroacetanilide derivatives are a class of organic compounds that feature a nitro group and one or more halogen atoms on the acetanilide (B955) framework. The synthesis of these compounds often involves the nitration of a corresponding halogenated acetanilide or the halogenation of a nitroacetanilide. The position and nature of the halogen and nitro groups significantly influence the chemical properties and reactivity of the molecule.
The synthesis of N-(2,5-dibromo-4-nitrophenyl)acetamide can be logically approached through the acetylation of 2,5-dibromo-4-nitroaniline. This precursor is obtainable through the bromination and subsequent nitration of aniline (B41778) or its derivatives. The acetylation of the amino group is a common strategy to control the reactivity and regioselectivity of further electrophilic aromatic substitution reactions. For instance, the acetylation of 2,5-difluoro-4-nitroaniline (B171755) to produce N-(2,5-difluoro-4-nitrophenyl)acetamide is a known transformation, suggesting a similar pathway for its dibromo analog.
Significance in Modern Organic Synthesis and Materials Science Precursors
While specific, widespread applications of this compound are not extensively documented in readily available literature, its structure suggests significant potential as a versatile intermediate in organic synthesis. Halogenated nitroaromatics are crucial building blocks for a variety of more complex molecules. nih.gov
One of the primary applications of related compounds, such as 2,6-dibromo-4-nitroaniline, is in the synthesis of azo dyes. jcbsc.orgresearchgate.net The amino group of the corresponding aniline can be diazotized and coupled with various aromatic compounds to produce a wide range of colors. It is highly probable that this compound, after hydrolysis to the corresponding aniline, could serve a similar purpose in the dye industry. Azo dyes are a major class of synthetic colorants used in textiles, printing, and other industries. researchgate.net
Furthermore, the presence of multiple reactive sites—the bromine atoms and the nitro group—makes this compound a potential precursor for the synthesis of high-performance polymers and other advanced materials. The bromine atoms can participate in cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of new carbon-carbon bonds and the construction of complex molecular architectures. The nitro group can be reduced to an amine, which can then be used in polymerization reactions to form polyamides or polyimines. The high halogen content can also impart flame-retardant properties to the resulting materials.
Historical Overview of Related Chemical Class Research
The study of halogenated anilines and their derivatives has a rich history dating back to the 19th century, closely tied to the development of the synthetic dye industry. The discovery of aniline and its subsequent chemical modifications laid the foundation for a vast array of synthetic colorants. Early research focused on understanding the directing effects of substituents on the aromatic ring during electrophilic substitution reactions, such as nitration and halogenation.
The controlled synthesis of polyhalogenated nitroaromatics became an area of interest as chemists sought to create dyes with specific colors and improved properties like lightfastness. The development of methods for the selective introduction of nitro and bromo groups onto the aniline scaffold was a significant focus. For example, the direct bromination of aniline was known to produce 2,4,6-tribromoaniline, and methods to achieve different substitution patterns were actively researched.
The acetylation of the amino group to form an acetanilide was an early and effective strategy to moderate the reactivity of the aromatic ring and control the position of incoming electrophiles. This technique allowed for the synthesis of a wider variety of substituted anilines that were crucial intermediates for the burgeoning chemical industry. While specific historical accounts detailing the first synthesis of this compound are scarce, its conceptual origins lie in this broader historical context of synthetic dye chemistry and the systematic exploration of aromatic substitution reactions.
Structure
3D Structure
Properties
IUPAC Name |
N-(2,5-dibromo-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O3/c1-4(13)11-7-2-6(10)8(12(14)15)3-5(7)9/h2-3H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNOMFYNTJKSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Br)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462461 | |
| Record name | N-(2,5-Dibromo-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25462-67-3 | |
| Record name | 2,5-Dibromo-4-nitroacetanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25462-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,5-Dibromo-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N 2,5 Dibromo 4 Nitrophenyl Acetamide
Multi-Step Synthetic Sequences from Precursor Molecules
The most established route for synthesizing N-(2,5-dibromo-4-nitrophenyl)acetamide begins with 2,5-dibromoaniline (B181072). This process involves two key transformations: the acetylation of the amino group followed by the regioselective nitration of the resulting acetanilide (B955) intermediate.
The initial step in the synthesis is the protection of the highly reactive amino group of 2,5-dibromoaniline as an acetamide (B32628). This transformation is crucial as it moderates the activating effect of the amino group, preventing multiple substitutions and oxidation during the subsequent nitration step. rsc.org The reaction is typically an acylation carried out using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.
Commonly, the acetylation is performed by heating the primary amine with a mixture of acetic anhydride and glacial acetic acid. uomustansiriyah.edu.iq The presence of glacial acetic acid can facilitate the reaction, which is often sluggish with acetic acid alone. uomustansiriyah.edu.iq Alternatively, acetyl chloride can be used in an aqueous medium like a brine solution, under weakly basic conditions provided by sodium acetate, which buffers the hydrogen chloride liberated during the reaction. ias.ac.in
Optimization of the reaction yield depends on several factors, including the choice of acetylating agent, solvent, temperature, and reaction time. The use of catalyst- and solvent-free conditions, for instance by gently heating the substrate with acetic anhydride, represents a green and efficient approach, often leading to high yields in a short time. mdpi.com
| Acetylating Agent | Solvent/Catalyst | Temperature | Typical Reaction Time | Reported Yield |
|---|---|---|---|---|
| Acetic Anhydride | Glacial Acetic Acid | Reflux | 30-60 min | Good to Excellent |
| Acetyl Chloride | Brine/Sodium Acetate | Room Temperature | ~1 hour | Excellent |
| Acetic Anhydride | Solvent-Free | 60 °C | 5-15 min | High (>95%) |
Following acetylation, the intermediate, N-(2,5-dibromophenyl)acetamide, undergoes electrophilic aromatic substitution to introduce a nitro group. The success of the synthesis hinges on the regioselective nature of this nitration. The directing effects of the substituents on the aromatic ring—the acetamido group (-NHCOCH₃) and the two bromine atoms—govern the position of the incoming electrophile (the nitronium ion, NO₂⁺). wvu.edu
The acetamido group is an activating group and an ortho, para-director. jcbsc.org This means it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. The bromine atoms are deactivating yet are also ortho, para-directors. The interplay of these electronic effects is critical. The position para to the strong activating acetamido group (C4) is highly activated.
Steric hindrance also plays a significant role. rsc.org The positions ortho to the acetamido group (C6) and between the two bulky bromine atoms are sterically hindered, making an attack by the nitronium ion less favorable. researchgate.net Consequently, the nitration occurs predominantly at the C4 position, which is electronically activated by the acetamido group and relatively unhindered. This results in the formation of this compound. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature low (below 20°C) to prevent the formation of undesired byproducts. jcbsc.org
After the reaction is complete, the crude product is typically precipitated by pouring the reaction mixture into ice-water. jcbsc.org To achieve high purity, this solid product must be subjected to purification techniques. The most common method for purifying solid organic compounds is recrystallization. researchgate.net This process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial; a good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For N-(4-nitrophenyl) acetamide and similar compounds, binary solvent mixtures like ethanol-water have been shown to be effective for improving purity and yield. jcbsc.org
The purity of the final product can be confirmed through various analytical methods. A sharp melting point close to the literature value is a good indicator of purity. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy can be used to identify the functional groups present and confirm the structure of the synthesized compound. researchgate.net For more rigorous separation and analysis, high-performance liquid chromatography (HPLC) can be employed. sielc.com
Exploration of Alternative Synthetic Routes and Methodological Innovations
While the acetylation-then-nitration sequence is standard, alternative routes can be envisioned. One such possibility is the acetylation of 2,5-dibromo-4-nitroaniline. This approach reverses the order of the synthetic steps. However, it may present challenges, as the presence of the strongly deactivating nitro group can make the amino group less nucleophilic and thus harder to acetylate. Nevertheless, syntheses involving the acetylation of substituted nitroanilines have been reported, often requiring specific conditions such as the use of catalysts like dimethylaminopyridine or the addition of sulfuric acid with acetic anhydride to facilitate the reaction. prepchem.comnih.gov
Methodological innovations focus on improving the efficiency, safety, and environmental impact of the synthesis. This includes the development of "green" procedures, such as using aqueous and catalyst-free conditions for acetylation, potentially induced by visible light. nih.gov For the nitration step, innovations might involve using alternative nitrating agents that are safer or more selective than the traditional nitric acid/sulfuric acid mixture.
Mechanistic Studies of Key Synthetic Transformations
Understanding the reaction mechanisms is fundamental to controlling and optimizing the synthesis.
The acetylation of 2,5-dibromoaniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate. Subsequently, a leaving group (acetate ion in the case of acetic anhydride) is eliminated, and a proton is lost from the nitrogen atom, resulting in the formation of the stable amide, N-(2,5-dibromophenyl)acetamide. mdpi.com
The nitration of N-(2,5-dibromophenyl)acetamide proceeds via an electrophilic aromatic substitution mechanism. jcbsc.org The first step is the generation of the potent electrophile, the nitronium ion (NO₂⁺), from the reaction between concentrated nitric acid and sulfuric acid. The π-electron system of the aromatic ring of the acetanilide derivative then attacks the nitronium ion. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized over the ring, and resonance structures where the charge is placed on the carbon bearing the acetamido group are particularly stable due to the lone pair on the nitrogen atom. This stabilization preferentially directs the attack to the ortho and para positions. Finally, a base (like HSO₄⁻) removes a proton from the carbon atom where the nitronium ion attached, restoring the aromaticity of the ring and yielding the final product, this compound. wvu.edu
Comprehensive Spectroscopic and Structural Characterization of N 2,5 Dibromo 4 Nitrophenyl Acetamide
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis
Specific experimental data for the symmetric and asymmetric stretching frequencies of the nitro (NO₂) group in N-(2,5-dibromo-4-nitrophenyl)acetamide are not available. In similar aromatic nitro compounds, these vibrations are typically observed in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). The precise wavenumbers are influenced by the electronic effects of the substituents on the aromatic ring.
Detailed information on the signature vibrational modes of the amide fragment (-NHC=O) in this compound, including the N-H stretching, C=O stretching (Amide I), and N-H bending (Amide II) vibrations, is not present in the available literature.
Without spectral data for the parent compound, a comparative analysis to confirm chemical transformations such as the reduction of the nitro group to an amino group cannot be performed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Experimentally determined chemical shifts, coupling constants, and signal multiplicities for the aromatic and amide protons of this compound are not available.
No data on the chemical shifts of the carbon atoms in the aromatic ring, the carbonyl group, or the methyl group of this compound could be found.
Due to the absence of empirical data, the creation of data tables and a detailed discussion of the spectroscopic findings for this compound is not possible at this time.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Information regarding the precise molecular mass and the characteristic fragmentation patterns of this compound under mass spectrometric analysis is not documented in available literature. Such data would be crucial for confirming the compound's elemental composition and for elucidating its structure by observing how it breaks apart under ionization.
Advanced Spectroscopic Techniques for Comprehensive Characterization
Detailed data from advanced spectroscopic techniques, such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, for this compound are absent from the searched scientific records. These techniques are essential for providing a complete picture of the molecule's structure, including the chemical environment of its atoms and the nature of its chemical bonds.
X-ray Diffraction Analysis for Solid-State Structure Determination and Intermolecular Interactions
There is no available X-ray diffraction data for this compound. This type of analysis is fundamental for determining the precise three-dimensional arrangement of atoms in the solid state, as well as for understanding the intermolecular forces that govern its crystal packing.
Theoretical and Computational Investigations of N 2,5 Dibromo 4 Nitrophenyl Acetamide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular properties of N-(2,5-dibromo-4-nitrophenyl)acetamide at the electronic level. These calculations provide insights into the molecule's geometry, stability, and reactivity. A common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure accurate results.
Geometry Optimization and Electronic Structure Analysis
The first step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, providing its most stable three-dimensional structure. For this compound, this would involve determining key bond lengths, bond angles, and dihedral (torsional) angles.
Table 1: Predicted Key Geometric Parameters for this compound
| Parameter | Description | Expected Value Range |
|---|---|---|
| C-N (Amide) | Bond length between the phenyl ring and the amide nitrogen | ~1.40 - 1.45 Å |
| C=O (Amide) | Bond length of the carbonyl group | ~1.20 - 1.25 Å |
| C-NO2 | Bond length between the phenyl ring and the nitro group nitrogen | ~1.45 - 1.50 Å |
| C-Br | Bond length of the carbon-bromine bonds | ~1.85 - 1.95 Å |
| Dihedral Angle | Torsion angle between the phenyl ring and the acetamide (B32628) group | 10° - 40° |
Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the amide group, while the LUMO would likely be concentrated on the electron-withdrawing nitro group. nih.gov This distribution facilitates intramolecular charge transfer. In comparable aromatic amide structures, calculated HOMO-LUMO gaps are typically in the range of 4.0 to 5.5 eV. nih.govnih.govmdpi.com
Table 2: Predicted Frontier Molecular Orbital Properties
| Parameter | Description | Predicted Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.5 eV |
Electrostatic Potential Surface Analysis for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map illustrates the charge distribution on the molecule's surface using a color scale. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack.
For this compound, the most negative potential (red) is expected around the oxygen atoms of the nitro and carbonyl groups, identifying them as sites for electrophilic interaction and hydrogen bond acceptance. The most positive potential (blue) would likely be found around the amide hydrogen (N-H), making it a primary hydrogen bond donor site. The phenyl ring's electrostatic potential would be influenced by the competing effects of the electron-donating amide group and the electron-withdrawing nitro and bromo substituents.
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling techniques can explore the dynamic behavior of the molecule, including its different possible shapes and how it might appear in various spectroscopic analyses.
Conformational Analysis and Tautomerism Studies
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, the most significant rotations would be around the C-N bond connecting the phenyl ring to the amide group and the C-C bond of the acetyl group. Computational methods can be used to perform a systematic scan of these rotational barriers to identify the most stable conformers and the energy required to transition between them. The presence of bulky bromine atoms adjacent to the acetamide linkage may restrict free rotation, leading to a more defined low-energy conformation.
Tautomerism, the migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond, is also a possibility. For the acetamide group (-NH-C=O), an imidic acid tautomer (-N=C-OH) could exist. Theoretical calculations can determine the relative energies of these two tautomers. For simple amides, the keto (acetamide) form is overwhelmingly more stable than the enol (imidic acid) form, and this is expected to hold true for this compound as well.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be compared with experimental results to confirm the molecule's structure.
Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching and bending of chemical bonds and can be correlated with peaks in an experimental IR spectrum. Key predicted vibrations for this compound would include the N-H stretch, C=O stretch of the amide, symmetric and asymmetric stretches of the NO2 group, and C-Br stretches.
Table 3: Predicted Characteristic IR Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | 3200 - 3400 |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C=O Stretch | Amide (Amide I) | 1670 - 1700 |
| N-O Asymmetric Stretch | Nitro | 1500 - 1550 |
| N-O Symmetric Stretch | Nitro | 1330 - 1370 |
| C-N Stretch | Amide/Aromatic | 1200 - 1300 |
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. Predicted shifts for the aromatic protons and carbons would be influenced by the combined electronic effects of the three different substituents on the phenyl ring. Comparing these calculated values to experimental data is a powerful method for structural verification.
Reactivity and Derivatization Chemistry of N 2,5 Dibromo 4 Nitrophenyl Acetamide
Nitro Group Transformations
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group. This transformation is a cornerstone of aromatic chemistry, providing a gateway to a wide array of derivatives.
Catalytic Reduction to Anilino Derivatives (e.g., Formation of 2,5-Dibromobenzene-1,4-diamine)
The reduction of the nitro group in N-(2,5-dibromo-4-nitrophenyl)acetamide to an amino group yields N-(4-amino-2,5-dibromophenyl)acetamide. Subsequent hydrolysis of the acetamide (B32628) group would then lead to the formation of 2,5-Dibromobenzene-1,4-diamine. This two-step process is a common strategy for the synthesis of substituted phenylenediamines.
Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metals in acidic media. orgoreview.comyoutube.com Catalytic hydrogenation typically employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org Metal-based reductions often utilize tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acidic solutions. orgoreview.com
The choice of reducing agent is crucial to ensure selectivity, particularly to avoid dehalogenation (removal of the bromine atoms). While catalytic hydrogenation is generally efficient, it can sometimes lead to the cleavage of carbon-halogen bonds. Metal/acid combinations, such as SnCl₂/HCl, are often preferred for their chemoselectivity in the presence of halogens.
| Method | Reagents and Conditions | Product | Potential Side Reactions |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, Room Temperature | N-(4-amino-2,5-dibromophenyl)acetamide | Dehalogenation |
| Metal in Acid | SnCl₂·2H₂O, HCl, Ethanol, Reflux | N-(4-amino-2,5-dibromophenyl)acetamide | Minimal dehalogenation |
| Metal in Acid | Fe, HCl, Ethanol/Water, Reflux | N-(4-amino-2,5-dibromophenyl)acetamide | Minimal dehalogenation |
Investigation of Reduction Mechanisms and Selectivity
The mechanism of nitro group reduction is a stepwise process involving several intermediates. In the case of catalytic hydrogenation over a platinum catalyst, density functional theory (DFT) studies on nitrobenzene (B124822) have elucidated a pathway that involves the sequential addition of hydrogen atoms and the removal of oxygen in the form of water. lboro.ac.uk The proposed mechanism proceeds through nitroso, hydroxylamino, and amino intermediates adsorbed on the catalyst surface.
The general mechanism can be summarized as follows: C₆H₅NO₂* → C₆H₅NOOH* → C₆H₅N(OH)₂* → C₆H₅NOH* → C₆H₅NHOH* → C₆H₅NH* → C₆H₅NH₂* lboro.ac.uk
The selectivity of the reduction is a critical consideration. The presence of two bromine atoms on the aromatic ring of this compound introduces the potential for dehalogenation, particularly under harsh hydrogenation conditions. The acetamide group is generally stable to these reduction conditions. The choice of catalyst, solvent, temperature, and pressure can be optimized to maximize the yield of the desired amino derivative while minimizing the loss of the halogen substituents. For instance, the use of milder catalysts or the addition of catalyst poisons can sometimes suppress dehalogenation.
Reactions at the Amide Moiety (e.g., Hydrolysis, N-Alkylation)
The amide functional group in this compound can undergo several important transformations, including hydrolysis and N-alkylation.
Hydrolysis: The acetamide group can be hydrolyzed under either acidic or basic conditions to yield the corresponding primary amine, 2,5-dibromo-4-nitroaniline. This reaction is often a necessary step in multi-step syntheses to deprotect the amino group for further reactions. Acid-catalyzed hydrolysis typically involves heating the amide with a strong acid such as hydrochloric acid or sulfuric acid. Base-catalyzed hydrolysis is usually carried out by heating with a strong base like sodium hydroxide.
N-Alkylation: The nitrogen atom of the amide can be alkylated, although it is generally less nucleophilic than the nitrogen of an amine. N-alkylation of amides typically requires a strong base to deprotonate the amide, forming a more nucleophilic amidate anion. stackexchange.com Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The resulting anion can then react with an alkyl halide in a nucleophilic substitution reaction to form the N-alkylated product. The use of copper, iridium, or palladium catalysts has also been reported to facilitate the N-alkylation of amides. stackexchange.com
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Acid Hydrolysis | Concentrated HCl, H₂O, Heat | 2,5-dibromo-4-nitroaniline |
| Base Hydrolysis | NaOH, H₂O/Ethanol, Heat | 2,5-dibromo-4-nitroaniline |
| N-Alkylation | 1. NaH, THF/DMF; 2. Alkyl halide (R-X) | N-alkyl-N-(2,5-dibromo-4-nitrophenyl)acetamide |
Halogen Substitution Reactions (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling Reactions)
The two bromine atoms on the aromatic ring of this compound are susceptible to substitution through various mechanisms, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA_r): The presence of a strongly electron-withdrawing nitro group ortho and para to the bromine atoms activates the ring towards nucleophilic attack. This allows for the displacement of the bromide ions by strong nucleophiles. The reaction proceeds via a Meisenheimer complex intermediate. The rate of substitution is influenced by the nature of the nucleophile, the solvent, and the leaving group.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atoms in this compound can serve as electrophilic partners in these reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netnih.gov This allows for the formation of a new C-C bond, introducing a variety of aryl or alkyl groups at the position of the bromine atom. The presence of the nitro group can influence the electronic properties of the substrate and may require optimization of the reaction conditions.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgmdpi.com
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.org This provides a direct route to substituted anilines.
| Reaction Type | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C-C |
| Buchwald-Hartwig | R-NH₂ | Pd catalyst, Ligand, Base | C-N |
Synthetic Utility in C-C and C-N Bond Formations for Complex Molecule Construction
The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly those containing polysubstituted aromatic rings.
The ability to selectively perform reactions at the nitro group, the amide moiety, and the halogenated positions allows for a stepwise and controlled construction of target molecules. For example, the nitro group can be reduced to an amine, which can then be diazotized and converted to a wide range of other functional groups. The amide can be hydrolyzed to reveal a primary amine for further functionalization. The bromine atoms can be replaced with various carbon or nitrogen-based substituents via cross-coupling reactions.
This multi-faceted reactivity allows for the synthesis of a variety of complex structures, including but not limited to:
Heterocyclic Compounds: The functional groups on the this compound scaffold can be utilized in cyclization reactions to form various heterocyclic systems. For instance, the diamine derivative obtained after nitro reduction and amide hydrolysis could be a precursor to benzimidazoles or quinoxalines.
Biologically Active Molecules: Polysubstituted anilines and their derivatives are common motifs in pharmaceuticals and agrochemicals. The ability to introduce diverse substituents through the reactions described above makes this compound a useful starting material for the synthesis of new drug candidates.
Functional Materials: The extended π-systems that can be generated through cross-coupling reactions can lead to the synthesis of novel organic materials with interesting electronic and photophysical properties.
Applications As a Key Intermediate in Advanced Chemical Syntheses
Precursor to Polysubstituted Aromatic Systems
The strategic placement of reactive sites on the aromatic ring of N-(2,5-dibromo-4-nitrophenyl)acetamide makes it an ideal starting material for the synthesis of highly functionalized aromatic systems. The bromine atoms can participate in various cross-coupling reactions, the nitro group can be reduced to an amine or transformed into other functionalities, and the acetamido group can be hydrolyzed or modified. This multi-functional nature allows for a stepwise and controlled introduction of different substituents, leading to the creation of complex molecular architectures that would be challenging to synthesize through other routes.
Synthesis of Oligo(phenylene ethynylene)s and Related Conjugated Materials
While direct experimental evidence for the use of this compound in the synthesis of oligo(phenylene ethynylene)s (OPEs) is not extensively documented in publicly available literature, its structure suggests a strong potential for such applications. OPEs are a class of conjugated polymers with interesting photophysical and electronic properties, making them suitable for use in molecular electronics, sensors, and light-emitting diodes.
The synthesis of OPEs commonly relies on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, between a dihaloaromatic compound and a diethynyl-aromatic compound. The two bromine atoms in this compound can serve as the reactive sites for such coupling reactions. By reacting it with a suitable bis(alkynyl) comonomer, a conjugated polymer chain can be constructed.
The presence of the nitro and acetamido groups offers further opportunities for tuning the properties of the resulting OPEs. For instance, the nitro group could be reduced to an amine after polymerization, which could then be used to attach other functional groups to the polymer backbone. Similarly, the acetamido group could be modified to introduce desired functionalities. This potential for post-polymerization modification makes this compound an attractive, though currently underexplored, building block for the synthesis of functional conjugated materials.
Development of Frameworks for Specialized Material Science Applications
The ability to generate polysubstituted aromatic systems from this compound opens up possibilities for the development of specialized materials. The diverse functionalities that can be introduced onto the aromatic ring can be tailored to create materials with specific properties, such as liquid crystallinity, non-linear optical activity, or specific host-guest recognition capabilities.
For example, by carefully choosing the coupling partners in reactions involving the bromine atoms, it is possible to construct rigid, planar structures that can self-assemble into ordered supramolecular architectures. The nitro and acetamido groups can be used to introduce hydrogen bonding motifs or other directional interactions that can guide this self-assembly process. The development of such tailored molecular frameworks is a key area of research in materials science, with potential applications in areas such as organic electronics, catalysis, and separation technologies.
Scaffold for Bioactive Molecule Development
The structural features of this compound also make it a valuable scaffold for the development of new bioactive molecules. The substituted phenyl ring can serve as a core structure onto which various pharmacophoric groups can be attached. The ability to selectively modify the different functional groups allows for the systematic exploration of the structure-activity relationships of new compounds.
Role in the Synthesis of Resveratrol-Schiff Base Derivatives Exhibiting Selective Antibacterial Activityrsc.org
A notable application of this compound is in the synthesis of novel resveratrol-Schiff base derivatives with potent and selective antibacterial activity. rsc.org In this multi-step synthesis, this compound serves as a key intermediate.
The synthesis begins with the acetylation of 2,5-dibromoaniline (B181072) to yield N-(2,5-dibromophenyl)acetamide. This is followed by a selective nitration at the para-position to the acetamido group, resulting in the formation of this compound. rsc.org The nitro group is then reduced to an amine using a reducing agent like tin(II) chloride, yielding 2,5-dibromo-N1-acetylbenzene-1,4-diamine. Subsequent hydrolysis of the acetamido group provides the crucial diamine intermediate, 2,5-dibromobenzene-1,4-diamine. rsc.org
This diamine is then condensed with resveratrol-based aldehydes to form the final resveratrol-Schiff base dimers. These hybrid compounds have been shown to exhibit significant antibacterial activity, particularly against Listeria monocytogenes, with some derivatives being more potent than the commercial antibiotic chloramphenicol. rsc.org The synthetic route is summarized in the table below.
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | 2,5-dibromoaniline | Acetic anhydride (B1165640), H+ | N-(2,5-dibromophenyl)acetamide |
| 2 | N-(2,5-dibromophenyl)acetamide | HNO3/H2SO4 | This compound |
| 3 | This compound | SnCl2·2H2O, HCl, EtOH | 2,5-dibromo-N1-acetylbenzene-1,4-diamine |
| 4 | 2,5-dibromo-N1-acetylbenzene-1,4-diamine | Hydrolysis | 2,5-dibromobenzene-1,4-diamine |
| 5 | 2,5-dibromobenzene-1,4-diamine | Resveratrol-based aldehydes | Resveratrol-Schiff base derivatives |
Strategic Design of Analogues for Targeted Biological Research
Beyond its use in the synthesis of resveratrol-Schiff base derivatives, the core structure of this compound can be strategically utilized in the design of other analogues for targeted biological research. The dibromo-nitrophenyl core is a versatile platform that allows for the introduction of a wide array of functional groups through well-established chemical transformations.
For instance, the bromine atoms can be replaced with various substituents using Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl groups. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further functionalization. The acetamido group can also be modified or replaced.
This synthetic flexibility enables the creation of libraries of compounds with systematic variations in their structure. These libraries can then be screened for activity against specific biological targets, such as enzymes or receptors. This approach is a cornerstone of modern drug discovery and allows for the rational design of new therapeutic agents. The this compound scaffold, with its multiple points of diversification, represents a valuable tool for medicinal chemists in the quest for new and improved drugs.
Future Research Directions and Unexplored Avenues for N 2,5 Dibromo 4 Nitrophenyl Acetamide
Development of Novel Catalytic Synthetic Routes with Enhanced Efficiency
The development of efficient and selective synthetic methodologies is paramount for enabling further investigation into the properties and applications of N-(2,5-dibromo-4-nitrophenyl)acetamide. Future research should focus on moving beyond classical nitration and bromination reactions, which may suffer from regioselectivity issues and harsh reaction conditions.
Modern catalytic approaches, particularly palladium-catalyzed cross-coupling reactions, offer a promising avenue for more controlled and efficient syntheses. For instance, the Buchwald-Hartwig amination could be explored for the direct amination of a dibromonitrobenzene precursor, followed by acetylation. This would provide a modular route to the target compound and its derivatives. nih.gov
Furthermore, the development of novel catalytic systems for the selective functionalization of the C-Br bonds is a key area for exploration. Given the differential reactivity of the two bromine atoms due to the electronic influence of the nitro and acetamido groups, regioselective cross-coupling reactions could be achieved with carefully designed catalyst systems. This would allow for the stepwise introduction of different substituents, leading to a diverse library of this compound derivatives. researchgate.netillinois.edu
| Catalytic System | Potential Transformation | Anticipated Advantages |
| Pd(OAc)₂ / Buchwald Ligands | Selective mono- or di-amination of a tetrasubstituted benzene (B151609) precursor | High functional group tolerance, milder reaction conditions |
| Ni(cod)₂ / NHC Ligands | C-H activation and functionalization of a simpler acetanilide (B955) precursor | Atom economy, reduced pre-functionalization steps |
| Rh(I) or Ir(I) catalysts | Directed C-H borylation or halogenation | Access to novel precursors for further diversification |
This table presents hypothetical catalytic systems and their potential applications in the synthesis of this compound, based on established catalytic methodologies.
Advanced Mechanistic Investigations of Complex Transformations
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. The interplay between the electron-withdrawing nitro group and the ortho/para-directing acetamido and bromo substituents creates a complex electronic environment that warrants detailed mechanistic investigation.
Furthermore, mechanistic studies of palladium-catalyzed cross-coupling reactions involving this compound would be highly informative. Investigating the oxidative addition of the C-Br bonds to the palladium center, and how the electronic and steric environment of the molecule influences this step, would be critical for developing highly selective catalytic systems. illinois.edu Techniques such as in-situ NMR and DFT calculations could be employed to elucidate the catalytic cycle.
| Reaction Type | Mechanistic Question | Proposed Investigatory Techniques |
| Nucleophilic Aromatic Substitution (SNAr) | Influence of ortho- and meta-bromo substituents on the stability of the Meisenheimer complex. | Kinetic isotope effect studies, in-situ spectroscopy (NMR, IR), DFT calculations. |
| Palladium-Catalyzed Cross-Coupling | Regioselectivity of oxidative addition at the two C-Br bonds. | Isolation and characterization of organopalladium intermediates, kinetic analysis, computational modeling. |
| Photochemical Reactions | Excited state dynamics and potential for photochemically induced transformations. | Transient absorption spectroscopy, computational photochemistry. acs.org |
This table outlines potential mechanistic studies for this compound and the techniques that could be employed to address these questions.
Exploration of New Applications in Emerging Chemical Fields
The unique structural features of this compound suggest a range of potential applications in various emerging fields of chemistry. The presence of a nitroaromatic core, for instance, is a common feature in energetic materials. researchgate.networldscientific.compurdue.edu While the sensitivity and energetic performance of this compound are unknown, its high nitrogen and halogen content could impart interesting properties.
The dibromo-functionality opens up possibilities for the synthesis of novel polymers and materials. Poly(arylene)s derived from the polymerization of this compound could exhibit interesting optical or electronic properties due to the presence of the nitro and acetamido groups.
Furthermore, nitroaromatic compounds are often used as intermediates in the synthesis of dyes and pigments. unacademy.com The specific chromophoric properties of this compound and its derivatives could be investigated for applications in this area. Additionally, many biologically active molecules contain nitroaromatic and acetanilide moieties, suggesting that derivatives of this compound could be screened for potential pharmaceutical applications. frontiersin.orgnih.gov
| Potential Application Area | Key Structural Feature | Rationale |
| Energetic Materials | Nitroaromatic core, high density from bromine atoms | Potential for high energy release and thermal stability. nih.gov |
| Organic Electronics | Extended π-system through polymerization at C-Br bonds | Possibility of creating novel semiconducting or light-emitting materials. |
| Dye Synthesis | Chromophoric nitroaromatic system | Potential for vibrant and stable colorants. nih.gov |
| Medicinal Chemistry | Nitroaromatic and acetanilide motifs | Common scaffolds in various bioactive compounds. unacademy.com |
This table highlights potential application areas for this compound based on its structural components and the known applications of related compounds.
Interdisciplinary Research Synergies between Computational and Experimental Methodologies
A synergistic approach combining computational and experimental methodologies will be essential for unlocking the full potential of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide invaluable insights into the molecule's electronic structure, reactivity, and spectroscopic properties, guiding experimental efforts. researchgate.netrsc.org
For example, DFT calculations can be used to predict the relative reactivity of the two C-Br bonds towards catalytic activation, aiding in the design of regioselective cross-coupling reactions. researchgate.netresearchgate.net Computational modeling can also be used to simulate the UV-Vis and NMR spectra of the molecule and its derivatives, assisting in their characterization.
Furthermore, the combination of experimental and computational studies can be a powerful tool for elucidating complex reaction mechanisms. nih.govresearchgate.netnih.gov For instance, experimentally determined kinetic data can be used to validate and refine computational models of reaction pathways, leading to a more complete understanding of the factors that control reactivity and selectivity. This integrated approach will accelerate the exploration of this compound's fundamental chemistry and potential applications.
| Research Area | Experimental Technique | Computational Method | Synergistic Outcome |
| Synthesis | High-throughput screening of catalysts and reaction conditions | DFT calculations of reaction barriers and catalyst-substrate interactions | Rational design of more efficient and selective synthetic routes. |
| Mechanistic Studies | Kinetic analysis and spectroscopic characterization of intermediates | Transition state theory calculations and molecular dynamics simulations | Detailed understanding of reaction pathways and factors controlling selectivity. |
| Materials Science | Synthesis and characterization of polymers and other materials | Prediction of electronic and optical properties of materials | Targeted design of materials with desired functionalities. |
This table illustrates how the integration of experimental and computational approaches can advance the study of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,5-dibromo-4-nitrophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via acetylation of the corresponding aniline derivative. A common approach involves reacting 2,5-dibromo-4-nitroaniline with acetic anhydride under reflux conditions. Key parameters include:
- Reagent Ratios : Use a 1.2:1 molar excess of acetic anhydride to ensure complete acetylation.
- Reaction Time : 30–60 minutes of reflux to minimize side reactions like over-acetylation or decomposition .
- Workup : Quench with ice-water to precipitate the product, followed by recrystallization from ethanol for purity.
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify acetyl groups (δ ~2.1 ppm for CH, δ ~168–170 ppm for carbonyl) and aromatic protons (split patterns reflect bromo and nitro substituents) .
- IR : Confirm acetyl C=O stretch (~1650–1680 cm) and nitro group absorption (~1520 cm) .
- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (M at m/z 366 for CHBrNO) and isotopic patterns from bromine .
Q. How can researchers accurately determine the melting point and solubility of this compound?
- Methodological Answer :
- Melting Point : Use a capillary tube method with a calibrated apparatus. Reported values for analogous brominated acetamides range from 155–162°C; slow heating (1–2°C/min) ensures accuracy .
- Solubility : Test in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane). Bromine and nitro groups typically reduce solubility in non-polar solvents .
Advanced Research Questions
Q. How does the electronic effect of bromo and nitro substituents influence the reactivity of this compound in heterocyclic synthesis?
- Methodological Answer : The electron-withdrawing nitro and bromo groups deactivate the aromatic ring, directing electrophilic substitution to specific positions. For example:
- Cyclization Reactions : Use Pd-catalyzed coupling to introduce heterocycles (e.g., triazoles) at the meta position relative to the nitro group.
- Nucleophilic Displacement : Bromine at the 2- and 5-positions can be replaced with nucleophiles (e.g., amines) under Ullmann or Buchwald-Hartwig conditions .
Q. What strategies resolve contradictions in NMR data caused by substituent proximity in brominated acetamides?
- Methodological Answer :
- 2D NMR : Utilize HSQC and HMBC to assign overlapping signals by correlating protons with shifts.
- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) to confirm assignments .
- X-ray Diffraction : Single-crystal analysis resolves ambiguities in substituent orientation and hydrogen bonding (e.g., C–H···O interactions observed in related structures) .
Q. How can chemoselective functionalization of the acetamide group be achieved without affecting bromo or nitro groups?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the nitro group via reduction to an amine (e.g., using Sn/HCl) before acetylation, then re-oxidize .
- Mild Reaction Conditions : Use N-acetylation catalysts like DMAP (4-dimethylaminopyridine) to enhance selectivity at lower temperatures .
Q. What advanced analytical methods are recommended for detecting trace byproducts in large-scale syntheses?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate byproducts; high-resolution MS identifies impurities via exact mass .
- XRD : Analyze crystalline batches to detect polymorphic impurities affecting bioavailability or stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
